
(2-Amino-2-oxoethyl) 4-hydroxybenzoate
Descripción general
Descripción
(2-Amino-2-oxoethyl) 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid, which is a versatile platform intermediate used in various industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2-Amino-2-oxoethyl) 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with carbamoylmethyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of carbamoylmethyl 4-hydroxybenzoate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as nitration or halogenation, primarily at the ortho position relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a catalyst for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(2-Amino-2-oxoethyl) 4-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics and personal care products due to its preservative properties.
Mecanismo De Acción
The mechanism of action of carbamoylmethyl 4-hydroxybenzoate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It targets the lipid bilayer of microbial cells, increasing membrane permeability and causing leakage of cellular contents. This antimicrobial activity makes it effective as a preservative in various formulations.
Comparación Con Compuestos Similares
Methyl 4-hydroxybenzoate (Methylparaben): Another ester of 4-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.
Ethyl 4-hydroxybenzoate (Ethylparaben): Similar to methylparaben but with a longer alkyl chain, providing slightly different solubility and antimicrobial properties.
Propyl 4-hydroxybenzoate (Propylparaben): Another ester with a longer alkyl chain, offering different physical properties and applications.
Uniqueness: (2-Amino-2-oxoethyl) 4-hydroxybenzoate is unique due to its carbamoylmethyl group, which imparts distinct chemical and physical properties compared to other esters of 4-hydroxybenzoic acid. This uniqueness can be leveraged in specific applications where tailored properties are required.
Propiedades
Número CAS |
59721-12-9 |
|---|---|
Fórmula molecular |
C9H9NO4 |
Peso molecular |
195.17g/mol |
Nombre IUPAC |
(2-amino-2-oxoethyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C9H9NO4/c10-8(12)5-14-9(13)6-1-3-7(11)4-2-6/h1-4,11H,5H2,(H2,10,12) |
Clave InChI |
JJXWJUBBEPVPEI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)N)O |
SMILES canónico |
C1=CC(=CC=C1C(=O)OCC(=O)N)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![11-Thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12,14,16-heptaen-8-one](/img/structure/B351616.png)

![1-[3-(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B351656.png)
![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B351681.png)
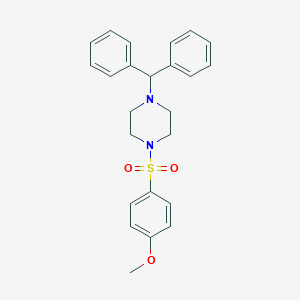

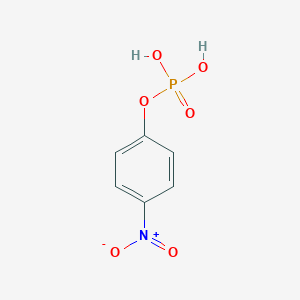



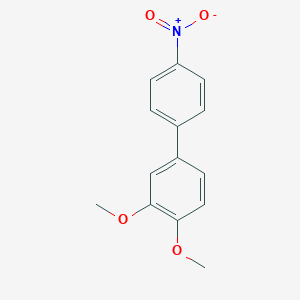
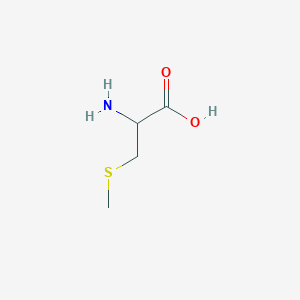
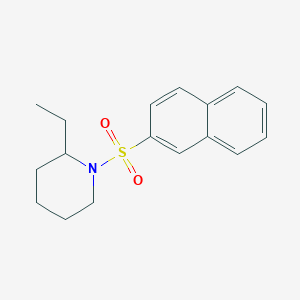
![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)
